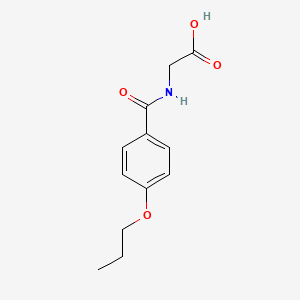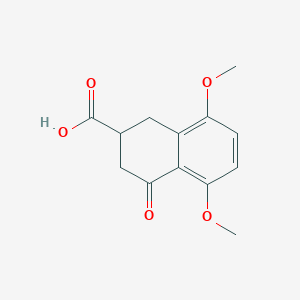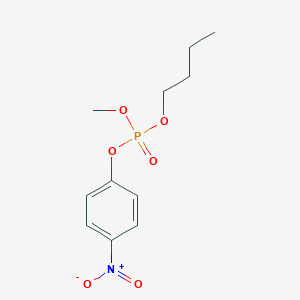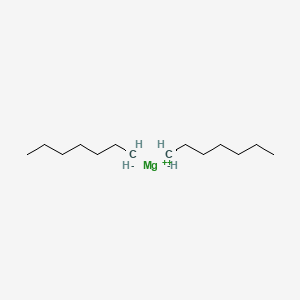
magnesium;heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;heptane is a compound that combines magnesium, a vital mineral, with heptane, a straight-chain alkane. Magnesium is known for its essential roles in biological systems, including enzyme function and energy production, while heptane is commonly used as a non-polar solvent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;heptane can be synthesized through the reaction of magnesium with heptane under controlled conditions. One common method involves the use of a Grignard reagent, where magnesium reacts with an alkyl halide in the presence of heptane to form the desired compound. The reaction typically requires anhydrous conditions and a suitable catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where magnesium is introduced to heptane under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product. Advanced techniques such as distillation and crystallization may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;heptane undergoes various chemical reactions, including:
Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.
Reduction: The compound can participate in reduction reactions, where magnesium acts as a reducing agent.
Substitution: Heptane can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield magnesium oxide and heptane derivatives, while substitution reactions can produce various substituted heptanes.
Applications De Recherche Scientifique
Magnesium;heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in enzyme function and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials, including lubricants and coatings.
Mécanisme D'action
The mechanism of action of magnesium;heptane involves its interaction with molecular targets such as enzymes and cellular membranes. Magnesium ions play a crucial role in stabilizing enzyme structures and facilitating catalytic activity. Heptane, as a non-polar solvent, can influence the solubility and distribution of other molecules within a system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium oxide: Unlike magnesium;heptane, magnesium oxide is primarily used for its refractory properties and as a dietary supplement.
Heptane: Pure heptane is used as a solvent and in fuel formulations, but it lacks the biological activity associated with magnesium.
Magnesium stearate: This compound is used as a lubricant in pharmaceutical formulations, differing from this compound in both structure and application.
Uniqueness
This compound is unique in its combination of a biologically essential mineral with a non-polar solvent, offering distinct properties and applications in various fields. Its ability to participate in diverse chemical reactions and its potential role in biological systems set it apart from other similar compounds.
Propriétés
Numéro CAS |
51276-70-1 |
|---|---|
Formule moléculaire |
C14H30Mg |
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
magnesium;heptane |
InChI |
InChI=1S/2C7H15.Mg/c2*1-3-5-7-6-4-2;/h2*1,3-7H2,2H3;/q2*-1;+2 |
Clé InChI |
RVGJTBZZDSWPKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[CH2-].CCCCCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
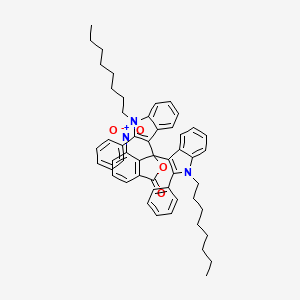
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
